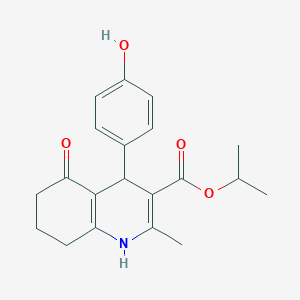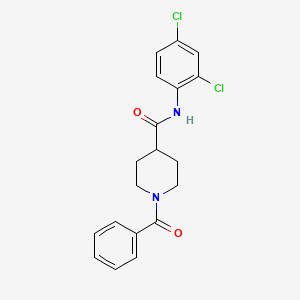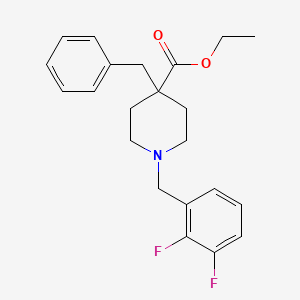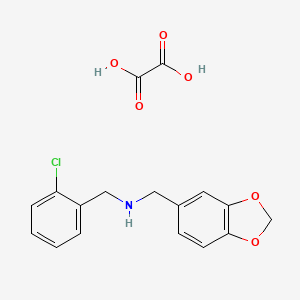![molecular formula C23H25FN4O3S B5043966 (2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one](/img/structure/B5043966.png)
(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one is a complex organic molecule that features a thiazinanone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazinanone Core: This can be achieved through a cyclization reaction involving a thioamide and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via a nucleophilic substitution reaction using 4-(4-fluorophenyl)piperazine and an appropriate electrophile.
Formation of the Imine Bond: The imine bond is formed by the condensation of the thiazinanone core with 4-methoxybenzaldehyde under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine bond to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines.
科学的研究の応用
(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one: has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the piperazine moiety.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of (2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The imine bond and thiazinanone core may also play roles in binding to enzymes or other proteins, affecting their function.
類似化合物との比較
Similar compounds include those with piperazine or thiazinanone structures, such as:
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one: is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity .
特性
IUPAC Name |
6-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-26-21(29)15-20(32-23(26)25-17-5-9-19(31-2)10-6-17)22(30)28-13-11-27(12-14-28)18-7-3-16(24)4-8-18/h3-10,20H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKNVAZTTOOSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5043888.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B5043891.png)
![[1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5043898.png)

![4-allyl-3-(2-chlorophenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B5043916.png)
![2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol](/img/structure/B5043923.png)
![N'-cyclopentyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5043926.png)

![4-hydroxy-3,3-dimethyl-2-(2-thienyl)-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5043938.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide](/img/structure/B5043946.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5043982.png)

![N~1~-(4-iodophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5043997.png)

